molecular formula C14H16ClNO B1466272 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride CAS No. 1354951-68-0

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride

Cat. No.: B1466272
CAS No.: 1354951-68-0
M. Wt: 249.73 g/mol
InChI Key: KNWHTFLJVUPYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride (CAS 1354951-68-0) is a synthetic organic compound of the azetidine class. It is supplied as a high-purity solid with a molecular formula of C14H16ClNO and a molecular weight of 249.74 g/mol . The compound is characterized by an azetidine ring, a three-carbon nitrogen-containing heterocycle, which is ether-linked via a methylene group to a naphthalene system . Azetidine-based scaffolds are recognized for their significant value in medicinal chemistry and are increasingly featured in the development of lead-like libraries for central nervous system (CNS) research . While the specific biological profile of this compound is an area of ongoing investigation, pre-clinical studies on structurally related azetidine derivatives have demonstrated promising neuroprotective properties . For instance, a related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to protect mouse brains against ischaemia/reperfusion injury in model systems . The mechanisms of such protection may involve the suppression of apoptotic cell death, modulation of inflammatory mediators, scavenging of free radicals, and improvement of brain energy metabolism . This suggests that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride represents a valuable chemical tool for researchers in neuroscience and drug discovery, particularly for studying pathways involved in neuroprotection and CNS disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHTFLJVUPYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome c oxidase and Na+, K±ATPase, which are crucial for cellular respiration and ion transport, respectively. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a role in reducing oxidative stress within cells. Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses. Additionally, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can activate signaling pathways such as the Akt pathway, which promotes cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride have been observed to change over time. This compound exhibits stability under normal storage conditions, but its activity can degrade over extended periods or under specific conditions. Long-term studies have shown that 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential long-term applications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects such as neuroprotection and anti-inflammatory actions. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride.

Metabolic Pathways

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes such as cytochrome c oxidase and Na+, K±ATPase. These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.

Subcellular Localization

The subcellular localization of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it interacts with biomolecules and modulates cellular processes. Post-translational modifications and targeting signals may direct 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride to particular subcellular locations, influencing its efficacy and specificity in biochemical reactions.

Biological Activity

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride, a novel azetidine derivative, has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This compound is structurally related to other azetidine derivatives that have shown promise in various therapeutic applications, including neurodegenerative diseases and inflammatory conditions.

Chemical Structure and Properties

The compound features a naphthalene moiety linked via a methoxy group to an azetidine ring, which is further protonated to form the hydrochloride salt. Its chemical formula can be represented as:

C13H14ClNC_{13}H_{14}ClN

The biological activity of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is primarily mediated through its interaction with various cellular pathways:

  • Neuroprotection : Research indicates that this compound can mitigate neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease. It achieves this by regulating apoptosis-related proteins such as Bcl-2 and Bax and inhibiting caspase-3 activation, which is crucial in the apoptotic pathway .
  • Anti-inflammatory Effects : The compound has been shown to suppress the NLRP3 inflammasome activation in microglial cells, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests its potential utility in treating chronic inflammatory diseases .

Biological Activity Studies

Numerous studies have explored the biological effects of 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride. Below are key findings from recent research:

Study Findings Methodology
Study on Neuroprotection Significant attenuation of MPP+-induced neurotoxicity in SH-SY5Y cells; reduced ROS levels and improved mitochondrial potential.Cell viability assays (MTT), caspase activity assays.
Anti-inflammatory Study Inhibition of LPS-induced NLRP3 inflammasome activation; decreased levels of inflammatory mediators.BV2 microglial cell line experiments, ELISA for cytokine measurement.
Melanin Production Inhibition KHG26792 reduced melanin synthesis in melanocytes; downregulated MITF and tyrosinase expression via ERK pathway activation.Melanin quantification assays, Western blot analysis for protein expression.

Case Studies

  • Neuroprotection in Parkinson's Disease Models :
    A study involving SH-SY5Y cells demonstrated that treatment with 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride significantly protected against MPP+-induced cytotoxicity by modulating apoptotic pathways and reducing oxidative stress markers .
  • Inflammation Modulation :
    In a model of neuroinflammation using LPS-stimulated BV2 microglial cells, the compound effectively suppressed the activation of the NLRP3 inflammasome, indicating its potential role in managing neuroinflammatory disorders .
  • Skin Whitening Potential :
    The compound has also been investigated for its ability to inhibit melanin production, showing promise as a skin whitening agent by downregulating key enzymes involved in melanogenesis .

Scientific Research Applications

Antimicrobial and Anticancer Research

Research indicates that 3-(Naphthalen-1-ylmethoxy)azetidine exhibits notable antimicrobial and anticancer activities. Its ability to interact with specific biological targets suggests potential therapeutic effects, particularly in modulating enzyme or receptor activity.

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines by regulating pathways involving proteins such as Bcl-2 and Bax .

Neuroprotective Effects

The compound has been explored for its protective effects against neurotoxicity induced by environmental toxins, such as 11-methyl-44-phenylpyridinium (MPP+), commonly used to model Parkinson's disease. It has been shown to mitigate oxidative stress and regulate mitochondrial dysfunction in neurotoxic environments .

Mechanistic Insights

Mechanistic studies indicate that 3-(Naphthalen-1-ylmethoxy)azetidine may influence several cellular pathways:

  • Oxidative Stress Regulation : The compound appears to reduce reactive oxygen species (ROS) levels and enhance mitochondrial function, suggesting its role as an antioxidant.
  • Apoptotic Pathway Modulation : It has been shown to affect the expression levels of key apoptotic proteins, thereby influencing cell survival and death mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with 3-(Naphthalen-1-ylmethoxy)azetidine:

Compound NameStructural FeaturesUnique Properties
3-(Naphthalen-1-ylmethoxy)azetidine HydrochlorideSalt form of the base compoundEnhanced solubility and stability
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HydrochloridePropoxy substitution on naphthaleneNotable neuroprotective effects against specific toxins
Azetidine-2-carboxamideDifferent substituents on the azetidine ringVarying biological activities depending on substitutions

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is the naphthalen-1-ylmethoxy group. Comparisons with structurally related azetidine hydrochlorides reveal distinct properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
3-(Naphthalen-1-ylmethoxy)azetidine HCl C₁₄H₁₆ClNO 261.74 g/mol Naphthalen-1-ylmethoxy High lipophilicity (logP ~3.5*), moderate solubility in polar solvents
3-(Furan-3-ylmethyl)azetidine HCl C₈H₁₂ClNO 173.64 g/mol Furan-3-ylmethyl Lower lipophilicity (logP ~1.2), higher aqueous solubility
3-(Prop-2-yn-1-yloxy)azetidine HCl C₅H₁₀ClNO 147.61 g/mol Propargyloxy Enhanced reactivity (click chemistry potential), low molecular weight
3-Methoxyazetidine HCl C₄H₁₀ClNO 141.58 g/mol Methoxy High solubility (TPSA 32.26 Ų), minimal steric hindrance

*Estimated via analogous naphthalene derivatives.

Key Findings :

  • Fluorinated analogs (e.g., 3-(difluoromethyl)azetidine HCl) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the naphthalene derivative .

Insights :

  • The naphthalene derivative’s lower solubility and moderate metabolic stability may necessitate formulation optimization for in vivo use .
  • Fluorinated analogs excel in stability and safety, making them preferable for chronic applications .

Preparation Methods

Nucleophilic Substitution and Cyclization Approach

The most prevalent method involves starting from a precursor azetidine derivative bearing a leaving group (e.g., halides, tosylates, mesylates) at the 3-position. This precursor undergoes nucleophilic substitution with a naphthalene-1-methanol or its derivatives.

Key steps include:

  • Preparation of a 3-haloazetidine derivative:
    Typically synthesized via cyclization of suitable amino alcohols or amino acids, or through ring closure reactions involving 1,3-dihalopropanes and amines.

  • Nucleophilic substitution with naphthalene-1-methanol:
    The halogenated azetidine reacts with naphthalene-1-methanol under basic conditions, often in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), facilitated by phase transfer catalysts or bases such as potassium carbonate.

  • Formation of the methoxy linkage:
    The nucleophile (naphthalene-1-methoxide) displaces the leaving group, forming the methoxy bond.

  • Hydrochloride salt formation:
    The free base is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous medium.

Cyclization of Linear Precursors

According to patent literature, an alternative route involves cyclization of linear intermediates such as N-(2-haloethyl)-N-naphthylmethylamines under acidic or basic conditions to form the azetidine ring directly, as outlined in US patent US4966979A. Water addition during heating promotes intramolecular cyclization, leading to the azetidine core.

Use of Intermediates and Protective Groups

  • Protecting groups:
    To prevent side reactions, amino groups may be protected with tert-butoxycarbonyl (Boc) or other protecting groups during intermediate steps.

  • Leaving groups:
    Halogenated derivatives (chlorides, bromides, iodides) or sulfonates (tosylates, mesylates) are employed to facilitate nucleophilic substitution.

Specific Conditions and Reagents

Step Reagents Solvent Conditions Purpose
Halogenation Naphthalene-1-methanol derivatives, halogenating agents DCM, THF Room temperature to reflux Introduce leaving groups on the azetidine ring
Nucleophilic substitution Naphthalene-1-methanol, base (K2CO3) THF, DMF 25-60°C Attach naphthalene via methoxy linkage
Cyclization Linear intermediates, water, acid/base Refluxing organic solvent 16-24 hours Ring closure to azetidine core
Salt formation HCl gas or HCl aqueous solution Aqueous Room temperature Convert free base to hydrochloride salt

Research Findings and Data Tables

Synthesis of Key Intermediates

Intermediate Synthesis Route Key Reagents Conditions References
3-Haloazetidine Cyclization of amino alcohols or amino acids 1,3-Dihalopropanes, amines Reflux, presence of acid or base Patent US4966979A
Naphthylmethoxy azetidine Nucleophilic substitution of halogenated azetidine Naphthalene-1-methanol, K2CO3 THF, 25-60°C Patent WO2018108954A1

Hydrochloride Salt Formation

Step Reagents Conditions Yield Notes
Salt formation HCl in water Ice bath, pH adjustment High purity Ensures stability and solubility

Notable Research Findings

  • Water-induced cyclization:
    The addition of water during the cyclization step significantly enhances yield by promoting intramolecular ring closure, minimizing side reactions, and enabling efficient formation of the azetidine core (Patent US4966979A).

  • Use of non-nucleophilic bases:
    Bases such as sodium triacetoxyborohydride or Red-Al facilitate selective reduction and cyclization without over-reduction or polymerization of azetidine.

  • Reaction optimization:
    Temperature control (15-25°C during reduction) and pH adjustments (pH 4-5 during salt formation) are critical for high yield and purity.

Summary of the Preparation Method

Stage Key Steps Reagents Conditions Outcome
1 Synthesis of halogenated azetidine 1,3-Dihalopropanes, amines Reflux Reactive intermediate
2 Nucleophilic substitution with naphthalene-1-methanol Naphthalene-1-methanol, base THF, 25-60°C Naphthalene linkage
3 Cyclization Water, acid/base Reflux Azetidine ring formation
4 Hydrochloride salt formation HCl Room temp Stable hydrochloride salt

Q & A

Q. Table 1: Key Pharmacological Effects

Model SystemMechanismKey FindingReference
SH-SY5Y neuronsERK activationROS ↓ 60%, MMP restored
BV2 microgliaNLRP3 inhibitionIL-1β ↓ 70%
B16F10 melanocytesMITF/TYR downregulationMelanin ↓ 50% (10 μM)

Q. Table 2: Synthetic Optimization

ParameterOptimal ConditionOutcomeReference
SolventDMFYield ↑ 25% vs. THF
Temperature70°CPurity >98%
Reaction Time18 hoursByproducts <2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride
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